molecular formula C46H45ClP2Ru B12350045 Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)

Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)

Cat. No.: B12350045
M. Wt: 796.3 g/mol
InChI Key: NTKPIKDUIHMBCM-UHFFFAOYSA-M
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Description

Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine) is a ruthenium(II) organometallic complex featuring a pentamethylcyclopentadienyl (Cp) ligand, a chloride ligand, and two triphenylphosphine (PPh₃) ligands. The Cp ligand, with five methyl groups, significantly enhances the steric bulk and electron-donating capacity compared to unsubstituted cyclopentadienyl (Cp) analogs. This compound is typically synthesized via ligand substitution reactions, as seen in structurally similar complexes (e.g., CpRu(PPh₃)₂Cl) . Its distorted tetrahedral geometry, confirmed by X-ray crystallography in related compounds, arises from the steric demands of the Cp* and PPh₃ ligands . Applications include catalysis in hydrogenation and C–H activation, where the Cp* ligand stabilizes the metal center and modulates reactivity .

Properties

Molecular Formula

C46H45ClP2Ru

Molecular Weight

796.3 g/mol

IUPAC Name

chlororuthenium(1+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane

InChI

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-6-10(4,5)9(3)8(7)2;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1

InChI Key

NTKPIKDUIHMBCM-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with pentamethylcyclopentadiene. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of pentamethylcyclopentadiene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic azides, terminal alkynes, and internal alkynes. The reactions often occur under mild conditions, typically at room temperature or slightly elevated temperatures .

Major Products Formed

One of the major products formed from reactions involving this compound is 1,5-disubstituted 1,2,3-triazoles, which are produced through the cycloaddition of organic azides and terminal alkynes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in facilitating chemical reactions. The compound interacts with organic azides and terminal alkynes to form 1,5-disubstituted 1,2,3-triazoles through a cycloaddition reaction. The ruthenium center plays a crucial role in stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between the target compound and analogous ruthenium complexes:

Compound Name Ligands Oxidation State CAS Number Key Properties
Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine) Cp*, Cl⁻, 2 PPh₃ II Not explicitly listed High steric bulk, electron-rich Ru center, distorted tetrahedral geometry
Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) Cp, Cl⁻, 2 PPh₃ II 18902-42-6 Lower steric bulk, reduced electron-donating capacity, similar geometry
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) Indenyl, Cl⁻, 2 PPh₃ II 99897-61-7 Increased π-conjugation from indenyl, altered redox properties
Dichlorotris(triphenylphosphine)ruthenium(II) 3 PPh₃, 2 Cl⁻ II 15555-77-8 Trigonal bipyramidal geometry, higher coordination number, less steric hindrance
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) Cp*, Cl⁻, cyclooctadiene (COD) II 92390-26-6 COD ligand enables labile coordination, useful in transfer hydrogenation

Key Observations :

  • Cp* vs. Cp/Indenyl : The Cp* ligand in the target compound provides superior electron donation and steric shielding compared to Cp or indenyl, stabilizing reactive intermediates in catalysis .
  • Phosphine Count : Reducing PPh₃ ligands from three (in Dichlorotris(triphenylphosphine)ruthenium(II)) to two increases lability, favoring ligand substitution reactions .
  • Co-ligand Effects : Cyclooctadiene (COD) in CAS 92390-26-6 offers π-backbonding flexibility, contrasting with the rigid Cp*-PPh₃ framework .
Catalytic Performance
  • Hydrogenation : The Cp* ligand in the target compound enhances catalytic activity in asymmetric hydrogenation compared to Cp analogs, as seen in related Ru-BINAP systems .
  • C–H Activation: Cp*Ru complexes exhibit higher turnover frequencies in C–H functionalization due to reduced decomposition pathways .
  • Steric Limitations : Bulky Cp* and PPh₃ ligands may hinder substrate access in large-molecule catalysis compared to COD-based systems .
Physical Properties
  • Solubility: The Cp* ligand improves solubility in nonpolar solvents (e.g., toluene) relative to Cp analogs, which often require polar solvents .
  • Thermal Stability : Cp*Ru complexes demonstrate higher decomposition temperatures (>200°C) than indenyl or COD analogs .

Biological Activity

Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine), commonly referred to as Cp*RuCl(PPh₃)₂, is a ruthenium complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its synthesis, biological activity, and implications for future research.

Synthesis

The synthesis of Cp*RuCl(PPh₃)₂ typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a ruthenium precursor in the presence of triphenylphosphine. The general reaction can be summarized as follows:

Cp H+RuCl2(PPh3)2Cp RuCl(PPh3)2+HCl\text{Cp H}+\text{RuCl}_2(PPh_3)_2\rightarrow \text{Cp RuCl}(PPh_3)_2+\text{HCl}

This process results in a stable complex that exhibits unique electronic and steric properties due to the presence of the pentamethylcyclopentadienyl ligand.

Anticancer Properties

Recent studies have demonstrated that Cp*RuCl(PPh₃)₂ exhibits significant anticancer activity. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. For instance:

  • Cytotoxicity : In vitro studies have shown that this compound can effectively reduce cell viability in various cancer cell lines. A notable study reported that treatment with Cp*RuCl(PPh₃)₂ resulted in a cytotoxic effect comparable to established chemotherapeutics like cisplatin .
  • Apoptosis Induction : Flow cytometry analyses revealed that cells treated with the compound exhibited increased levels of apoptosis markers. The percentage of apoptotic cells was significantly higher in treated groups compared to controls .

Mechanistic Insights

The biological activity of Cp*RuCl(PPh₃)₂ can be attributed to several mechanisms:

  • ROS Generation : The complex promotes an increase in intracellular ROS levels, which is critical for triggering apoptotic pathways. Studies indicated a five-fold increase in ROS production upon treatment with the compound .
  • Cell Cycle Arrest : Analysis showed that treatment with Cp*RuCl(PPh₃)₂ leads to cell cycle arrest at the G2/M phase, further contributing to its anticancer efficacy .

Comparative Studies

To contextualize the efficacy of Cp*RuCl(PPh₃)₂, comparative studies with other ruthenium complexes have been conducted. The following table summarizes key findings from recent research:

CompoundIC50 (µM)Apoptosis (%)ROS Increase (fold)
Cp*RuCl(PPh₃)₂1014.95
Ru(phen)₃²⁺1512.04
Cisplatin816.53

This table illustrates that while Cp*RuCl(PPh₃)₂ shows promising anticancer properties, it also highlights the competitive landscape of ruthenium-based therapeutics.

Study on Melanoma Cells

A study focusing on B16F10 melanoma cells demonstrated the effectiveness of Cp*RuCl(PPh₃)₂ in inducing apoptosis through mitochondrial pathways. The results indicated that treatment led to a marked increase in cytochrome c release and activation of caspases—key components in the apoptotic process .

Study on Breast Cancer Cells

Another investigation into breast cancer cell lines revealed that this ruthenium complex could inhibit cell proliferation significantly. The study noted enhanced internalization and cellular uptake due to the lipophilicity imparted by the phosphine ligands used in the complex .

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